3,17-Diiodoandrosta-3,5,16-triene
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Overview
Description
Preparation Methods
The synthesis of 3,17-Diiodoandrosta-3,5,16-triene involves multiple steps, typically starting from androsta-3,5,16-triene. The iodination process is carried out using iodine and a suitable oxidizing agent under controlled conditions . Industrial production methods may involve large-scale iodination reactions, followed by purification processes such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
3,17-Diiodoandrosta-3,5,16-triene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Aminocarbonylation: This reaction involves the use of palladium catalysts to introduce amide groups at the iodine positions, forming compounds like 3,17-Dicarboxamido-androst-3,5,16-triene.
Scientific Research Applications
3,17-Diiodoandrosta-3,5,16-triene has several applications in scientific research:
Chemistry: It is used as a reference standard and impurity marker in the synthesis of other steroidal compounds.
Biology and Medicine: The compound is studied for its potential effects on steroidal pathways and its role as an impurity in pharmaceutical formulations.
Industry: It is utilized in the development and quality control of steroidal drugs.
Mechanism of Action
The mechanism of action of 3,17-Diiodoandrosta-3,5,16-triene involves its interaction with steroidal enzymes and receptors. The iodine atoms at the 3rd and 17th positions may influence the compound’s binding affinity and activity . The molecular targets include cytochrome P450 enzymes involved in steroidogenesis .
Comparison with Similar Compounds
3,17-Diiodoandrosta-3,5,16-triene is unique due to its specific iodination pattern. Similar compounds include:
Androsta-3,5,16-triene: The parent compound without iodine atoms.
Abiraterone: A steroidal cytochrome P450 17α-hydroxylase-17,20-lyase inhibitor used in cancer treatment.
3,17-Dicarboxamido-androst-3,5,16-triene: A derivative formed through aminocarbonylation reactions.
Properties
Molecular Formula |
C19H24I2 |
---|---|
Molecular Weight |
506.2 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S)-3,17-diiodo-10,13-dimethyl-2,7,8,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C19H24I2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,6,11,14-16H,4-5,7-10H2,1-2H3/t14-,15-,16-,18-,19-/m0/s1 |
InChI Key |
KZXKFMHRUHOAIT-QAGGRKNESA-N |
Isomeric SMILES |
C[C@]12CCC(=CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4I)C)I |
Canonical SMILES |
CC12CCC(=CC1=CCC3C2CCC4(C3CC=C4I)C)I |
Origin of Product |
United States |
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